5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 4-nitrophenyl group and two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of a suitable catalyst. One common method is the Knoevenagel condensation followed by a Michael addition. For example, the reaction can be carried out using proline as an organocatalyst in a solvent like polyethylene glycol (PEG-400) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dioxaborinane ring can participate in substitution reactions, particularly at the boron atom.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halides or alkylating agents can be used.
Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the boron atom.
Scientific Research Applications
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The boron atom in the dioxaborinane ring can also form complexes with various substrates, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): This compound shares a similar dioxaborinane ring structure but with different substituents.
2-Substituted-1H-benzimidazoles: These compounds also contain boron atoms and exhibit similar reactivity patterns.
Uniqueness
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane is unique due to the presence of both a nitro group and a dioxaborinane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO4/c1-11(2)7-16-12(17-8-11)9-3-5-10(6-4-9)13(14)15/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGGUJKPJNSZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395670 | |
Record name | 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502622-85-7 | |
Record name | 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.